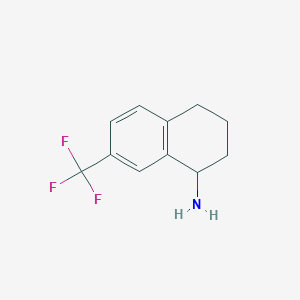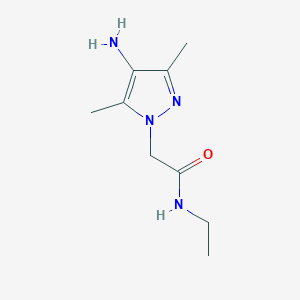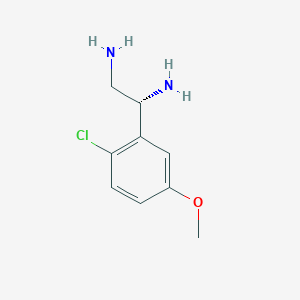
4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid is an organic compound with the molecular formula C22H17BO2 and a molecular weight of 324.18 g/mol . It is a boronic acid derivative, characterized by the presence of a boronic acid functional group attached to a biphenyl and naphthalene moiety. This compound is typically found as an off-white powder and is used as a building block in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid generally involves the following steps :
Starting Materials: The synthesis begins with 1-bromo-4-phenyl naphthalene and triisopropyl borate.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 1-bromo-4-phenyl naphthalene is reacted with triisopropyl borate in the presence of a palladium catalyst. The reaction mixture is then heated to facilitate the formation of the boronic acid derivative.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid undergoes various chemical reactions, including :
Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid group reacts with halides (e.g., aryl or vinyl halides) in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Solvents: Common solvents include tetrahydrofuran (THF), toluene, and ethanol.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Aplicaciones Científicas De Investigación
4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Mecanismo De Acción
The mechanism of action of 4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid primarily involves its ability to form stable complexes with other molecules . The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as the development of sensors and drug molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Biphenylboronic Acid: Similar in structure but lacks the naphthalene moiety.
4-(Naphthalen-1-yl)phenylboronic Acid: Similar structure but with different substitution patterns on the aromatic rings.
Uniqueness
4-(Biphenyl-4-yl)naphthalen-1-ylboronic acid is unique due to the presence of both biphenyl and naphthalene moieties, which confer distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.
Propiedades
Fórmula molecular |
C22H17BO2 |
|---|---|
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
[4-(4-phenylphenyl)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C22H17BO2/c24-23(25)22-15-14-19(20-8-4-5-9-21(20)22)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15,24-25H |
Clave InChI |
WECICLPJSYRLPG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C2=CC=CC=C12)C3=CC=C(C=C3)C4=CC=CC=C4)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13054364.png)
![Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13054367.png)


![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13054373.png)


![3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B13054405.png)
![(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13054409.png)
![1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea](/img/structure/B13054413.png)



